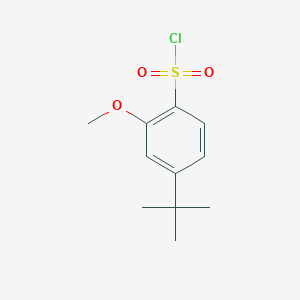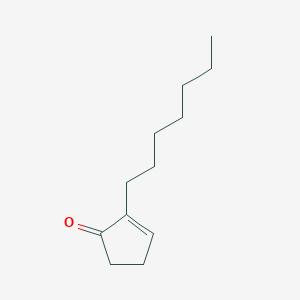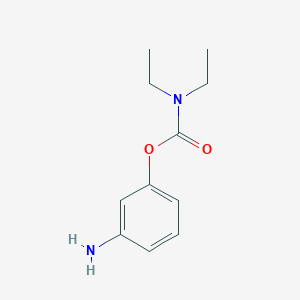
(3-aminophenyl) N,N-diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl) N,N-diethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) N,N-diethylcarbamate typically involves the reaction of 3-aminophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Aminophenol+Diethylcarbamoyl chloride→(3-Aminophenyl) N,N-diethylcarbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(3-Aminophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Industry: It is used in the production of pesticides and herbicides, leveraging its ability to inhibit cholinesterase enzymes.
Mechanism of Action
The mechanism of action of (3-aminophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets, particularly enzymes. The carbamate moiety can inhibit enzymes such as cholinesterases by forming a stable carbamylated enzyme intermediate, thereby preventing the breakdown of acetylcholine and leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based inhibitors.
Comparison with Similar Compounds
- (3-Aminophenyl) N,N-dimethylcarbamate
- (3-Aminophenyl) N,N-diisopropylcarbamate
- (3-Aminophenyl) N,N-dibutylcarbamate
Comparison:
- (3-Aminophenyl) N,N-diethylcarbamate is unique due to its specific diethyl substitution, which affects its solubility, reactivity, and interaction with biological targets compared to its dimethyl, diisopropyl, and dibutyl counterparts.
- The diethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other carbamates might be less effective.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3-aminophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
KHBRWGLLNGWQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
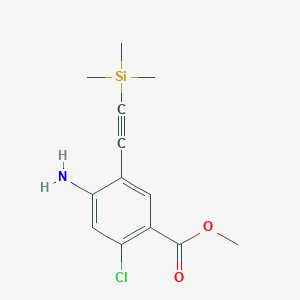
![methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8391428.png)
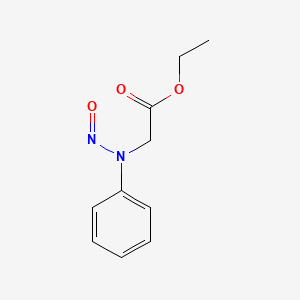
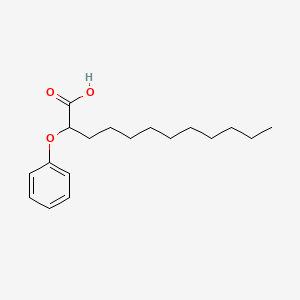
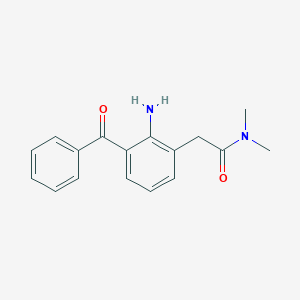
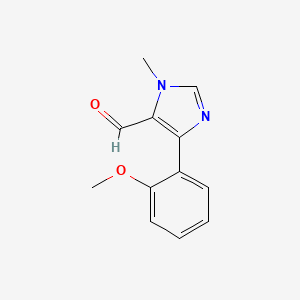
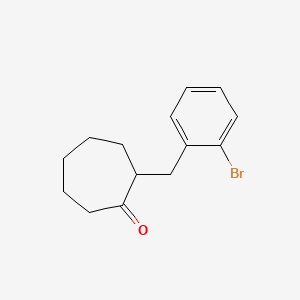
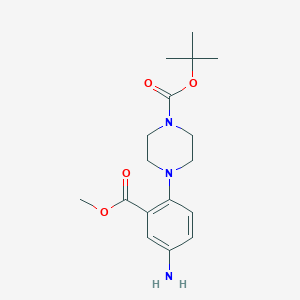
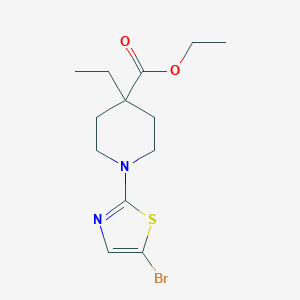
![2-Amino-2-cyano-bicyclo[2.2.1]heptane](/img/structure/B8391494.png)

